2-{[1-(2-methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(2-methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}quinoline is a complex organic compound that features a quinoline core linked to a pyrrolidine ring via an ether bond The presence of a methoxypyridine moiety adds to its structural complexity and potential reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}quinoline typically involves multi-step organic reactions. One common approach is the formation of the pyrrolidine ring followed by its functionalization and subsequent coupling with the quinoline moiety. The reaction conditions often require the use of catalysts, such as palladium, and reagents like boronic acids or esters for coupling reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2-methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}quinoline can undergo various chemical reactions, including:
Oxidation: The methoxypyridine moiety can be oxidized to form corresponding N-oxides.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols.
Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxypyridine moiety would yield N-oxides, while reduction of the carbonyl group would yield alcohols.
Scientific Research Applications
2-{[1-(2-methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[1-(2-methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}quinoline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The methoxypyridine moiety can interact with biological macromolecules through hydrogen bonding or π-π interactions, while the quinoline core can intercalate with DNA or other nucleic acids .
Comparison with Similar Compounds
Similar Compounds
2-{[1-(2-hydroxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}quinoline: Similar structure but with a hydroxyl group instead of a methoxy group.
2-{[1-(2-chloropyridine-3-carbonyl)pyrrolidin-3-yl]oxy}quinoline: Contains a chlorine atom instead of a methoxy group.
Uniqueness
2-{[1-(2-methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}quinoline is unique due to the presence of the methoxypyridine moiety, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for the development of new therapeutic agents and materials with specific properties .
Properties
IUPAC Name |
(2-methoxypyridin-3-yl)-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-25-19-16(6-4-11-21-19)20(24)23-12-10-15(13-23)26-18-9-8-14-5-2-3-7-17(14)22-18/h2-9,11,15H,10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGPSQHNWCMSNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CCC(C2)OC3=NC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.